molecular formula C21H17ClN2O3S B3396987 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide CAS No. 1021206-95-0

2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide

Cat. No. B3396987
CAS RN: 1021206-95-0
M. Wt: 412.9 g/mol
InChI Key: CDAOJCKOXXUQAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

Mechanism of Action

2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide selectively inhibits BTK, which is a key component of the BCR signaling pathway. BTK is essential for the activation of downstream signaling molecules, such as phospholipase Cγ2 (PLCγ2) and nuclear factor-κB (NF-κB), which promote the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, this compound disrupts BCR signaling and induces apoptosis in B-cell lymphoma cells.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK phosphorylation and downstream signaling molecules, such as PLCγ2 and NF-κB, in B-cell lymphoma cells. This compound also induces apoptosis in B-cell lymphoma cells and enhances the activity of other drugs, such as venetoclax. In preclinical studies, this compound has shown efficacy in models of CLL, MCL, and DLBCL.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide is its selectivity for BTK, which reduces the risk of off-target effects. This compound has also been shown to enhance the activity of other drugs, such as venetoclax, which may improve the efficacy of treatment. However, this compound has not been extensively studied in clinical trials, and its long-term safety and efficacy are not yet known.

Future Directions

For research on 2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide include evaluating its efficacy in clinical trials for the treatment of B-cell malignancies. This compound may also be evaluated in combination with other drugs, such as venetoclax, to enhance the efficacy of treatment. The mechanism of action of this compound may also be further elucidated to identify potential biomarkers for patient selection and to optimize dosing regimens.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(1-(thiophene-2-carbonyl)indolin-6-yl)acetamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BCR signaling and induce apoptosis in B-cell lymphoma cells. This compound has also been shown to synergize with other drugs, such as venetoclax, to enhance the efficacy of treatment.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3S/c22-15-4-7-17(8-5-15)27-13-20(25)23-16-6-3-14-9-10-24(18(14)12-16)21(26)19-2-1-11-28-19/h1-8,11-12H,9-10,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAOJCKOXXUQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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